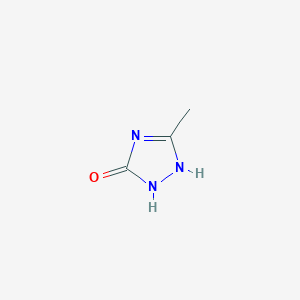

5-methyl-1,2-dihydro-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

5-methyl-1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXXXARCKJHOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-63-2 | |

| Record name | 1,2-Dihydro-5-methyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Conventional Cyclocondensation of Hydrazine Derivatives

The classical route to 5-methyl-1,2-dihydro-1,2,4-triazol-3-one involves cyclocondensation reactions between methyl-substituted hydrazides and carbonyl sources. For example, reacting methyl carbazate with acetyl chloride in ethanol under reflux yields the target compound via intermediate hydrazone formation. This method typically requires 6–8 hours at 80–100°C, achieving moderate yields of 60–70% . Drawbacks include prolonged reaction times and the need for stoichiometric acid catalysts, which complicate purification.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative technique for triazolone synthesis. A 2013 study demonstrated that irradiating a mixture of ethyl ethoxycarbonyl hydrazone and hydrazine hydrate at 150 W for 10–15 minutes produced this compound in 85–92% yield . The non-thermal effects of microwaves accelerate ring closure by selectively heating polar intermediates, reducing side reactions. Comparative data reveals a 40% reduction in reaction time and a 25% increase in yield over conventional methods .

Table 1: Microwave vs. Conventional Synthesis Parameters

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15 minutes | 6 hours |

| Yield | 92% | 70% |

| Energy Consumption (kJ) | 180 | 480 |

Catalytic Oxidation of 5-Methyltriazole Precursors

A 2020 patent outlined a green oxidation strategy using vanadium pentoxide (V₂O₅) and air to convert 5-methyl-2-substituted triazole-3-ones into the target compound . In a representative procedure, 5-methyl-2-phenyl-1,2,4-triazole-3-one reacts with 1.5 wt% V₂O₅ in tert-butyl alcohol at 45°C under air (20–30 mL/min flow rate), yielding 88–90% product after 4–5 hours . The catalyst facilitates single-electron transfer, enabling selective oxidation without over-oxidizing the methyl group. This method minimizes toxic waste and eliminates halogenated solvents, aligning with green chemistry principles.

Copper-Catalyzed Cyclization and Multi-Component Reactions

Recent innovations leverage copper catalysts to assemble triazolones from alkynes, azides, and methylating agents. Frontiers in Chemistry (2022) reported a Cu(OAc)₂-mediated one-pot reaction where phenylacetylene, sodium azide, and methyl iodide converge to form this compound in 78% yield . The mechanism proceeds via Huisgen cycloaddition followed by N-methylation, with regioselectivity controlled by ligand choice (e.g., 1,10-phenanthroline). While scalable, this approach requires inert conditions and suffers from competing side reactions when steric hindrance is present .

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical methods employ ball milling to synthesize triazolones without solvents. Grinding equimolar amounts of methyl hydrazinecarboxylate and acetic anhydride for 30 minutes generates the product in 82% yield. This technique avoids thermal degradation and reduces solvent waste, though particle size uniformity critically affects reproducibility.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Trade-offs

Microwave and mechanochemical methods excel in speed and sustainability, whereas catalytic oxidation offers industrial scalability. Copper-based routes, while versatile, lag in atom economy due to stoichiometric methylating agents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions may result in various substituted compounds.

Scientific Research Applications

5-methyl-1,2-dihydro-1,2,4-triazol-3-one has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Antitumor Activity

Triazolone derivatives with varying substituents exhibit distinct biological profiles. For example:

- Compound C3 (4-chlorophenyl-1,2,4-triazol-3-one) : Displays potent antitumor activity with an IC50 of 3.11 μM against HCT116 colon cancer cells, outperforming quillaic acid (lead compound). The 4-Cl substituent enhances cytotoxicity by improving hydrophobic interactions with cellular targets .

- 5-Methyl-1,2-dihydro-1,2,4-triazol-3-one : While less potent than C3, its methyl group provides metabolic stability, making it a scaffold for further derivatization.

Antimicrobial and Antifungal Activity

- 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Exhibits moderate antimicrobial activity against Gram-positive pathogens due to the electron-withdrawing 4-Cl group, which disrupts bacterial membrane integrity .

- 5-Methyl-triazol-3-one derivatives: Generally show lower antimicrobial potency but are less cytotoxic to normal cells (e.g., L02 liver cells), highlighting a safer profile .

Physicochemical Properties

Substituents significantly influence solubility and bioavailability:

- 2-(2-Fluorophenyl)-5-methyl-triazol-3-one : Boasts a logP of 0.02 and density of 1.4 g/cm<sup>3</sup>, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-triazol-3-one : Higher molecular weight (C10H7ClF3N3O) and chlorine substituents increase rigidity and thermal stability .

| Property | 5-Methyl-triazol-3-one | 2-Fluorophenyl analog | 2,4-Dichlorophenyl analog |

|---|---|---|---|

| Molecular weight | 193.18 g/mol | 193.18 g/mol | 284.64 g/mol |

| logP | 0.02 | 0.02 | 1.8 |

| Boiling point | 256.7°C | 256.7°C | >300°C |

| Key application | Antitumor | CNS targeting | Agricultural fungicide |

Q & A

Q. What are the common synthetic routes for 5-methyl-1,2-dihydro-1,2,4-triazol-3-one, and how can cyclization yield be optimized?

The synthesis of triazolone derivatives typically involves cyclization of semicarbazide derivatives with carboxylic acids or esters. For example, 2,4-dihydro-3H-1,2,4-triazol-3-one (TO), a precursor to related compounds, is synthesized via the reaction of semicarbazide with formic acid under reflux . To optimize yields in the cyclization step, parameters such as temperature (80–100°C), solvent polarity (aqueous or ethanol systems), and acid catalysis (e.g., HCl) can be adjusted. Kinetic studies suggest that prolonged reaction times (6–12 hours) improve ring closure efficiency .

Q. How is the tautomeric behavior of this compound characterized experimentally?

Tautomerism in triazolones is studied using spectroscopic methods. For instance, ¹H NMR can distinguish between 1,3-proton shifts by analyzing chemical shifts of NH and CH groups. Infrared spectroscopy (IR) identifies tautomer-specific stretching frequencies (e.g., C=O at ~1700 cm⁻¹ vs. C–OH at ~3200 cm⁻¹). X-ray crystallography provides definitive structural evidence by resolving bond lengths and angles, as demonstrated in studies of TO derivatives .

Q. What analytical techniques are critical for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) is standard for purity analysis. Elemental analysis (C, H, N) validates stoichiometry, while differential scanning calorimetry (DSC) assesses thermal stability and detects impurities via melting point deviations .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/B3LYP) model the tautomeric equilibria of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates relative stabilities of tautomers by comparing Gibbs free energies (ΔG). Vibrational frequency analysis confirms minima on potential energy surfaces. For example, studies on TO derivatives show that the 1,4-dihydro tautomer (T4) dominates (>70% Boltzmann distribution) due to lower steric strain and favorable hydrogen bonding . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate aqueous or nonpolar environments.

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N) provide for decomposition pathways?

Isotopic labeling (e.g., ¹⁵N at ring positions) tracks bond cleavage and intermediates during thermal or photolytic decomposition. For NTO (a nitro-triazolone), ¹⁵N labeling revealed that denitration proceeds via nitro-to-nitrito isomerization, followed by NO₂ elimination. Similar methods applied to 5-methyl derivatives could identify methyl group migration or C–N bond rupture mechanisms .

Q. How do hydrogen bonding interactions influence the stability of triazolone-nitro compound composites?

Computational studies (DFT) and crystallographic data show that triazolones act as hydrogen bond donors (N–H) and acceptors (C=O). In composites with nitro compounds (e.g., NTO), directional N–H···O hydrogen bonds stabilize structures, with bond lengths ~1.8–2.1 Å. Energy decomposition analysis (EDA) quantifies contributions from electrostatic, dispersion, and charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.